3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chloro, and carboxamide groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(3-chloro-2-methylphenyl)benzamide
- 3-[(3-chloro-2-methylphenyl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique thieno[2,3-b]pyridine core and the specific arrangement of functional groups
Properties
Molecular Formula |
C28H21Cl2N3OS |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H21Cl2N3OS/c1-15-10-12-17(13-11-15)23-14-19(18-6-3-4-7-21(18)30)24-25(31)26(35-28(24)33-23)27(34)32-22-9-5-8-20(29)16(22)2/h3-14H,31H2,1-2H3,(H,32,34) |
InChI Key |
BSZSNQRPVWCUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N |
Origin of Product |
United States |
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